molecular formula C30H30Cl2N6O2 B15137325 (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride

Cat. No.: B15137325
M. Wt: 581.5 g/mol
InChI Key: NSFKAZDTKIKLKT-PARBRTDSSA-N
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Description

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-4-(4,5-dihydro-1H-imidazol-2-yl)phenylprop-2-enamide;dihydrochloride is a complex organic compound featuring multiple imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-4-(4,5-dihydro-1H-imidazol-2-yl)phenylprop-2-enamide;dihydrochloride involves multiple steps, including the formation of imidazole rings and the coupling of various aromatic compounds. The synthesis typically starts with the preparation of imidazole derivatives, which can be achieved through various methods such as the Van Leusen imidazole synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole rings can lead to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole rings would yield imidazole N-oxides, while reduction would produce dihydroimidazole derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole rings can interact with enzymes and receptors, modulating their activity. For example, imidazole-containing compounds are known to inhibit certain enzymes by binding to their active sites . This interaction can lead to various biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

    Metronidazole: A bactericidal agent with an imidazole structure.

Uniqueness

What sets (E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-4-(4,5-dihydro-1H-imidazol-2-yl)phenylprop-2-enamide;dihydrochloride apart from these similar compounds is its unique combination of multiple imidazole rings and isotopically labeled carbon atoms. This structural complexity may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H30Cl2N6O2

Molecular Weight

581.5 g/mol

IUPAC Name

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride

InChI

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;;/i15+1,16+1,27+1,28+1;;

InChI Key

NSFKAZDTKIKLKT-PARBRTDSSA-N

Isomeric SMILES

C1NC(=NC1)C2=CC=C(C=C2)N[13C](=O)/[13CH]=C/C3=CC=C(C=C3)/C=[13CH]/[13C](=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl

Origin of Product

United States

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